

# Ulevostinag (isomer 2) efficacy compared to other immunotherapies

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## Ulevostinag (isomer 2): A Comparative Guide to Immunotherapies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the STING (Stimulator of Interferon Genes) agonist **Ulevostinag (isomer 2)**, also known as MK-1454, with other immunotherapies for the treatment of advanced solid tumors and lymphomas. The information is based on available preclinical and clinical data, with a focus on quantitative efficacy, safety, and mechanistic insights.

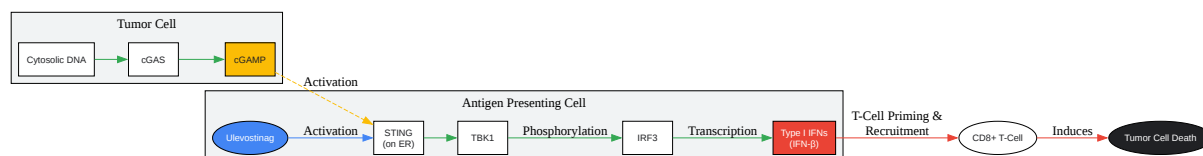
### Executive Summary

Ulevostinag is a potent cyclic dinucleotide STING agonist designed to activate the innate immune system to fight cancer. Administered intratumorally, it has shown promising anti-tumor activity, particularly in combination with PD-1 inhibitors like pembrolizumab. This guide compares Ulevostinag to other STING agonists in clinical development and established immunotherapies such as checkpoint inhibitors, providing a comprehensive overview for researchers and drug developers.

### Mechanism of Action: STING Pathway Activation

Ulevostinag functions by targeting and activating the STING protein, a key component of the innate immune system. This activation triggers a signaling cascade that leads to the production

of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[1] This process is intended to convert "cold" tumors, which are not recognized by the immune system, into "hot" tumors with an inflamed microenvironment that can be targeted by T cells.



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Caption: Ulevostinag activates the STING pathway, leading to T-cell mediated tumor cell death.

## Comparative Efficacy of Ulevostinag

Clinical trial data for Ulevostinag primarily focuses on its use in combination with the anti-PD-1 antibody pembrolizumab. The available data suggests a synergistic effect, with the combination showing greater efficacy than either agent alone might be expected to produce.

## Ulevostinag in Combination Therapy

The Phase II study (NCT04220866) in patients with untreated metastatic or unresectable, recurrent Head and Neck Squamous Cell Carcinoma (HNSCC) showed that 4 out of 8 participants treated with the combination of Ulevostinag and pembrolizumab had a complete or partial response.[2][3][4] This is in contrast to 1 out of 10 participants treated with pembrolizumab monotherapy in the same study who had a complete or partial response.[2][4]

In a Phase I study (NCT03010176), the combination of Ulevostinag and pembrolizumab demonstrated a response rate of 24% (6 out of 25 patients, all partial responses) in patients with advanced solid tumors or lymphomas.[5] The monotherapy arm in this study showed no complete or partial responses.[5]

Therapy	Trial (Patient Population)	Overall Response Rate (ORR)	Complete Response (CR)	Partial Response (PR)
Ulevostinag + Pembrolizumab	NCT04220866 (HNSCC)	50% (4/8)	Not specified	4
Pembrolizumab Monotherapy	NCT04220866 (HNSCC)	10% (1/10)	Not specified	1
Ulevostinag + Pembrolizumab	NCT03010176 (Advanced Solid Tumors/Lymphomas)	24% (6/25)	0	6
Ulevostinag Monotherapy	NCT03010176 (Advanced Solid Tumors/Lymphomas)	0%	0	0

## Comparison with Other Immunotherapies

To provide context for Ulevostinag's efficacy, this section compares its performance with other STING agonists and standard-of-care checkpoint inhibitors.

### Other STING Agonists

Several other STING agonists are in clinical development, though direct head-to-head comparative data is not yet available.

STING Agonist	Developer	Clinical Trial (Status)	Key Findings
ADU-S100 (Miwivudesen)	Aduro Biotech/Novartis	NCT03172936 (Completed)	In combination with spartalizumab (anti-PD-1), showed an ORR of 10.4% in a Phase Ib study of patients with advanced solid tumors or lymphomas.[6] The development of ADU-S100 was discontinued by Novartis.[5]
E7766	Eisai	NCT04144140 (Recruiting)	A Phase 1/1b trial is ongoing for patients with advanced solid tumors and lymphomas. Preclinical data showed potent anti-tumor activity.[7]
SB 11285	Spring Bank Pharmaceuticals	NCT04096638 (Recruiting)	A Phase 1a/1b trial is evaluating SB 11285 alone and in combination with atezolizumab in patients with advanced solid tumors.[7][8][9][10] Preclinical studies demonstrated potent, durable anti-tumor activity.[11]

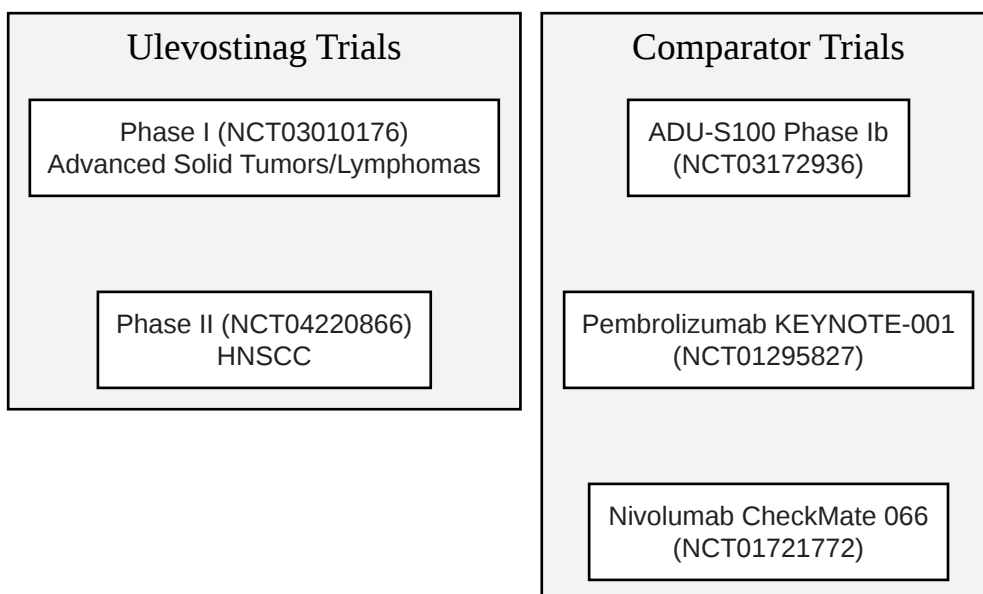
## Checkpoint Inhibitors (Monotherapy)

The following table summarizes the efficacy of established checkpoint inhibitors in relevant patient populations, providing a benchmark for evaluating novel immunotherapies.

Checkpoint Inhibitor	Trial (Patient Population)	Overall Response Rate (ORR)	Median Overall Survival (OS)
Pembrolizumab	KEYNOTE-001 (Advanced NSCLC)	23% (previously treated)	19.4 months (treatment-naïve)
Nivolumab	CheckMate 066 (Advanced Melanoma, BRAF wild-type)	42%	Not Reached (vs. 10.8 months for dacarbazine)[12]
Ipilimumab	CheckMate 067 (Advanced Melanoma)	58% (in combination with nivolumab)	19.9 months (monotherapy)[3]

## Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are summaries of the key experimental protocols for Ulevostinag and its primary comparators.



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Caption: Key clinical trials for Ulevostinag and comparator immunotherapies.

## Ulevostinag (MK-1454)

- Trial: NCT03010176 (Phase I)[1][13]
  - Patient Population: Adults with advanced/metastatic solid tumors or lymphomas who have failed standard therapy.
  - Intervention: Ulevostinag administered intratumorally (IT) as monotherapy or in combination with intravenous (IV) pembrolizumab.
  - Dosing: Dose escalation of Ulevostinag; pembrolizumab at a standard dose.
  - Primary Endpoints: Safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D).
  - Secondary Endpoints: Objective Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS).
- Trial: NCT04220866 (Phase II)[3][14]
  - Patient Population: Adults with untreated metastatic or unresectable, recurrent HNSCC.
  - Intervention: Ulevostinag IT in combination with pembrolizumab IV versus pembrolizumab IV alone.
  - Dosing: Ulevostinag at the RP2D determined in the Phase I trial; pembrolizumab at a standard dose.
  - Primary Endpoint: Antitumor activity.

## ADU-S100 (Miwivudesen)

- Trial: NCT03172936 (Phase Ib)[15][16]
  - Patient Population: Adults with advanced/metastatic solid tumors or lymphomas.
  - Intervention: ADU-S100 IT in combination with spartalizumab IV.

- Dosing: Dose escalation of ADU-S100; fixed dose of spartalizumab.
- Primary Endpoints: Safety, tolerability, MTD, and RP2D.
- Secondary Endpoints: ORR, PFS, DOR.

## Pembrolizumab

- Trial: KEYNOTE-001 (Phase I)[[8](#)]
  - Patient Population: Patients with advanced solid tumors, including non-small cell lung cancer (NSCLC) and melanoma.
  - Intervention: Pembrolizumab IV.
  - Dosing: Various doses and schedules were explored, with 2 mg/kg every 3 weeks and 10 mg/kg every 2 or 3 weeks being common.
  - Primary Endpoints: Safety, tolerability, and anti-tumor activity (ORR).

## Nivolumab

- Trial: CheckMate 066 (Phase III)[[2](#)][[9](#)]
  - Patient Population: Previously untreated patients with unresectable or metastatic BRAF V600 wild-type melanoma.
  - Intervention: Nivolumab IV versus dacarbazine IV.
  - Dosing: Nivolumab 3 mg/kg every 2 weeks; dacarbazine 1000 mg/m<sup>2</sup> every 3 weeks.
  - Primary Endpoint: Overall Survival (OS).
  - Secondary Endpoints: PFS, ORR.

## Conclusion

**Ulevostinag (isomer 2)** has demonstrated a promising safety profile and, in combination with pembrolizumab, encouraging anti-tumor activity in early-phase clinical trials. Its mechanism of

activating the innate immune system through the STING pathway represents a distinct and potentially synergistic approach to cancer immunotherapy.

While direct comparisons with other STING agonists are limited by the early stage of development for most candidates, the initial efficacy data for the Ulevostinag-pembrolizumab combination appears favorable, particularly in HNSCC. Further evaluation in larger, randomized trials is necessary to definitively establish its place in the evolving landscape of cancer immunotherapy. For researchers and drug developers, the continued exploration of STING agonists like Ulevostinag, both as monotherapies and in combination with checkpoint inhibitors, remains a promising avenue for improving patient outcomes.

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